2,7-萘啶-3-羧酸

描述

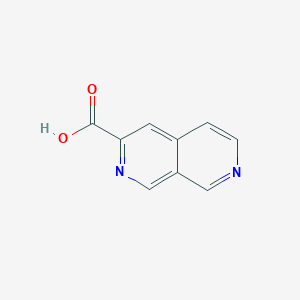

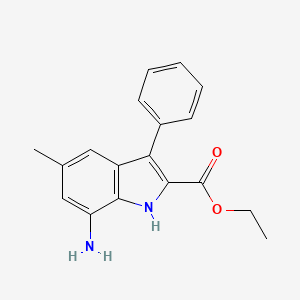

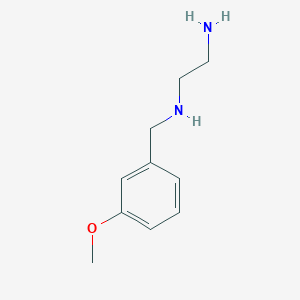

2,7-Naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 . It is a derivative of naphthyridine, which is a class of compounds containing a structure based on the naphthyridine skeleton, consisting of a naphthalene fused to a pyridine ring .

Synthesis Analysis

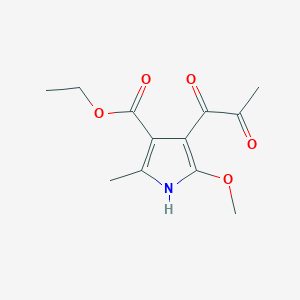

The synthesis of 2,7-Naphthyridine-3-carboxylic acid derivatives involves the use of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide as a key intermediate . This intermediate is used to synthesize novel derivatives of various chemical structures, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, semi- and thiosemicarbazides .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-3-carboxylic acid is characterized by a naphthyridine skeleton with a carboxylic acid group attached . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis

2,7-Naphthyridine-3-carboxylic acid derivatives have been found to exhibit a broad spectrum of biological activities . They have been studied for their antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic properties .Physical And Chemical Properties Analysis

2,7-Naphthyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.16 and its molecular formula is C9H6N2O2 .科学研究应用

Anti-inflammatory Applications

Naphthyridines have been noted for their role in pro-inflammatory mechanisms, particularly in relation to the protein complex NF-κB (nuclear factor kappa B), which is chronically active in various types of tumors and autoimmune diseases .

Detection and Analysis

Carboxylic acids, including naphthyridine derivatives, are utilized in various detection methods across different industries, including medicines, cosmetics, and food additives .

Cardiovascular Research

Specific naphthyridine derivatives have been investigated for their effects on monocyte/macrophage function in relation to proatherogenic properties, which are significant in the context of atherosclerotic arteries .

Drug Development

The 2,7-Naphthyridine scaffold is gaining attention in novel drug development due to its structural resemblance to natural product skeletons and potential for creating stereochemical variants .

Synthetic Chemistry

Recent advances in synthetic strategies and reactivity of naphthyridines highlight their applications in creating complex molecular structures within synthetic chemistry .

Antibacterial Activity

Some naphthyridine derivatives exhibit broad antibacterial activity and are used primarily for the treatment of urinary tract infections and sexually transmitted diseases .

安全和危害

未来方向

The biological uses of 2,7-naphthyridines have sparked great attention in recent years . The various biological properties of 2,7-naphthyridines encourage the search for new methods of their preparation . Future research may focus on synthesizing new 2,7-naphthyridine derivatives and exploring their spectrum and biological properties .

属性

IUPAC Name |

2,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGNBBZZTQVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2,7-Naphthyridine-3-carboxylic acid derivatives exert their antiproliferative effects?

A1: While the exact mechanism of action remains under investigation, research suggests that some 2,7-Naphthyridine-3-carboxylic acid derivatives, particularly Schiff bases, exhibit promising antitumor activity. [, ] This activity was identified through in vitro screening against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). [, ] Further research is needed to fully elucidate the specific cellular targets and pathways affected by these compounds.

Q2: What is the structure-activity relationship (SAR) observed for 2,7-Naphthyridine-3-carboxylic acid derivatives and their anticancer activity?

A2: Studies have shown that modifications to the 2,7-Naphthyridine-3-carboxylic acid scaffold can significantly impact antitumor activity. For instance, Schiff bases derived from this core structure have demonstrated notable potency in preliminary screenings. [, ] Specifically, a derivative incorporating a 2,7-naphthyridine-3-carboxylic acid moiety exhibited potent activity against central nervous system cancer cells (SF-539) with a GI50 of 0.70 µmol. [] These findings highlight the potential for tailoring the substituents on this scaffold to optimize interactions with specific biological targets and enhance antitumor efficacy.

Q3: Has the binding affinity of 2,7-Naphthyridine-3-carboxylic acid derivatives to any specific targets been investigated?

A3: Yes, research has focused on a specific 2,7-Naphthyridine-3-carboxylic acid derivative, Sildenafil (Viagra). [3H]Sildenafil exhibits specific and kinetically heterogeneous binding to phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway. [] Studies employing [3H]Sildenafil binding assays have revealed two binding affinities, suggesting the existence of two conformations for the PDE5 catalytic site. [] Furthermore, cGMP has been shown to allosterically modulate [3H]Sildenafil binding to PDE5, highlighting the complex interplay between this compound, its target, and intracellular signaling pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)

![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)